N,N-diethyl-1,3,4-thiadiazole-2,5-diamine
Overview
Description
N,N-diethyl-1,3,4-thiadiazole-2,5-diamine is a heterocyclic compound with the chemical formula C4H10N4S . It belongs to the class of 1,3,4-thiadiazoles , which are important building blocks in organic and medicinal chemistry. These compounds exhibit diverse biological activities and have been investigated for their metal-binding properties, corrosion inhibition, and potential therapeutic applications .
Synthesis Analysis
The synthesis of this compound involves the reaction of appropriate ethylene glycol dihalide derivatives with 1,3,4-thiadiazole-2,5-dithiol dipotassium salt . The process proceeds via a nucleophilic substitution (SN2) reaction, followed by ring closure. The resulting compound is fully characterized and can be used as a ligand for metal binding and separation purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a thiadiazole ring containing three donor atoms: one sulfur (S) and two nitrogen (N) atoms. The presence of these donor atoms makes it highly nucleophilic and capable of binding to transition metals selectively .
Chemical Reactions Analysis
This compound can participate in various chemical reactions, including metal complexation, cyclization, and ion-pair extraction. Its reactivity with heavy metals, such as mercury (Hg2+), highlights its potential as a metal sensor and separation agent .
Scientific Research Applications
Synthesis Methods
- N,N-diethyl-1,3,4-thiadiazole-2,5-diamine derivatives are synthesized for various applications. A method involving the catalysis of acetic acid for preparing N2,N5-diphenyl-1,3,4-thiadiazole-2,5-diamine from hydrazine and Phenylisothiocyanate has been developed, showing a yield of 61.02% (Zhou Jian-feng, 2010).
Dyeing Performance
- Thiadiazole derivatives, including those similar to this compound, have been synthesized and utilized in dyeing nylon fabric, exhibiting notable performance (G. Malik et al., 2018).
Biological and Pharmacological Activities
- The 1,3,4-thiadiazole structure, which includes this compound, is known for its diverse biological activities. These compounds display anticancer properties against human cancers and act as antibacterial, antifungal, antitubercular, and leishmanicidal agents. They also show effects on the central nervous system, such as anticonvulsant, anti-inflammatory, antidepressant, analgesic, and anxiolytic effects (Joanna Matysiak, 2015).
Antimicrobial and Antiproliferative Properties
- Schiff bases derived from 1,3,4-thiadiazole-2-amine, structurally related to this compound, have shown strong antimicrobial activity and protective ability against oxidative damage to DNA. They also exhibit cytotoxicity on cancer cell lines, indicating potential in chemotherapy (M. Gür et al., 2020).
Corrosion Inhibition
- 1,3,4-thiadiazole derivatives are studied as corrosion inhibitors for mild steel in acidic environments. Some compounds in this class demonstrate effective corrosion inhibition properties, making them useful in industrial applications (F. Bentiss et al., 2007).
Mechanism of Action
Target of Action
N,N-diethyl-1,3,4-thiadiazole-2,5-diamine is a derivative of 1,3,4-thiadiazole 1,3,4-thiadiazole derivatives have been reported to exhibit potent antimicrobial activity , suggesting that their targets may be microbial cells or specific enzymes within these cells.
Mode of Action
It is known that 1,3,4-thiadiazole derivatives interact with their targets, leading to changes that inhibit the growth of microbes . The specific interactions and changes caused by this compound remain to be elucidated.
Biochemical Pathways
Given its antimicrobial activity, it can be inferred that this compound likely interferes with essential biochemical pathways in microbes, leading to their death or growth inhibition .
Result of Action
Given its antimicrobial activity, it can be inferred that this compound likely causes cellular damage or disrupts essential processes in microbes, leading to their death or growth inhibition .
Action Environment
Factors such as temperature, ph, and the presence of other substances can potentially affect the action of this compound .
properties
IUPAC Name |
2-N,2-N-diethyl-1,3,4-thiadiazole-2,5-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4S/c1-3-10(4-2)6-9-8-5(7)11-6/h3-4H2,1-2H3,(H2,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDHGICGZBBZPSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NN=C(S1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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